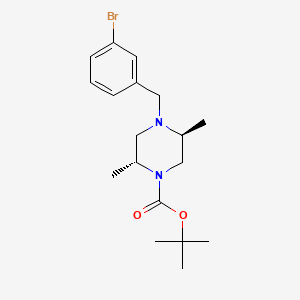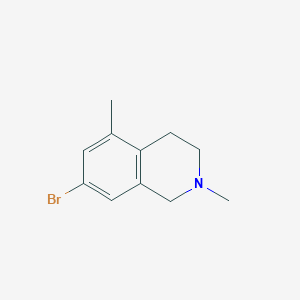
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate
Overview
Description
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C9H21NO3Si and its molecular weight is 219.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate serves as a promising nitrogen source for catalytic asymmetric aminohydroxylation. This process yields enantiomerically enriched TeoC protected amino alcohols, demonstrating significant potential in synthesizing chiral molecules (Reddy, Dress, & Sharpless, 1998).
Silylation of Organic Compounds : The compound and its variations are used in the silylation of alcohols, phenols, and carboxylic acids, which are crucial reactions in organic synthesis. This silylation process generally results in 85-95% yields, highlighting its efficiency and potential for broad application (Knausz et al., 1983).
Conversion to Oximes and Imines : Silyl Carbamates are used to convert ketones into O-methyl oximes and imines. This conversion is particularly noteworthy in the synthesis of ferrocenylated oxo derivatives, although the yields can be moderate in some cases (Kardon et al., 2011).
Peptide Synthesis : Substituted 2-(trimethylsilyl)ethyl esters are utilized to significantly reduce diketopiperazine formation in peptide synthesis. This application is critical in ensuring the purity and effectiveness of synthesized peptides (Borsuk et al., 2004).
Carcinogenic Effect Study : Ethyl carbamate treatment has been studied for its potential carcinogenic effects. In one study, carcinogenic doses of ethyl carbamate increased N-(2-oxoethyl) adduct levels in hemoglobin, suggesting a potential link between exposure and cancer (Cai, Myers, & Hurst, 1995).
Identification of Double Bonds : Trimethylsilylation is a useful method for identifying double bonds in unsaturated fatty acid esters. This technique aids in the structural elucidation of various organic compounds (Eglinton, Hunneman, & McCormick, 1968).
properties
IUPAC Name |
2-trimethylsilylethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3Si/c1-10(5-6-11)9(12)13-7-8-14(2,3)4/h11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXYPGJESCSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



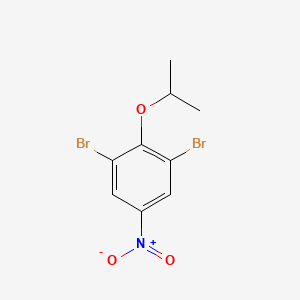
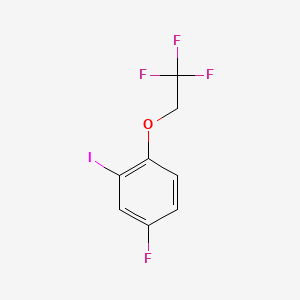
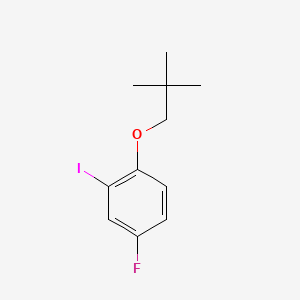
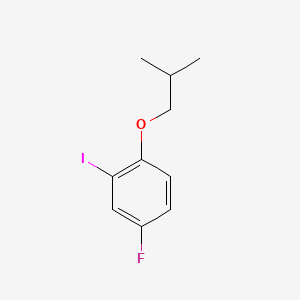
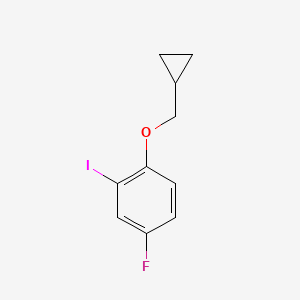

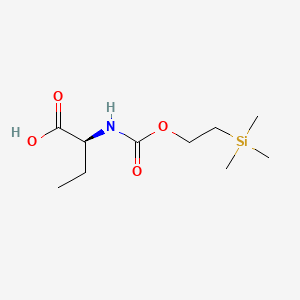
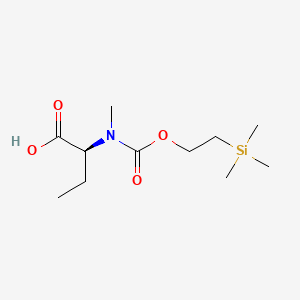
![(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8198875.png)



